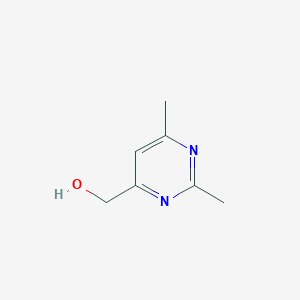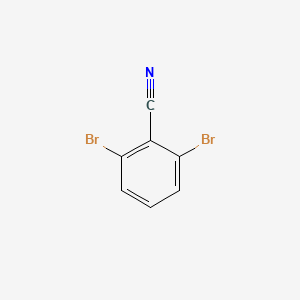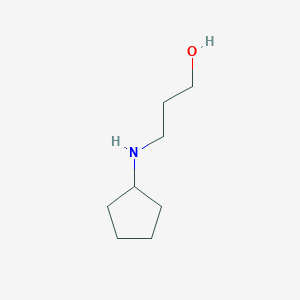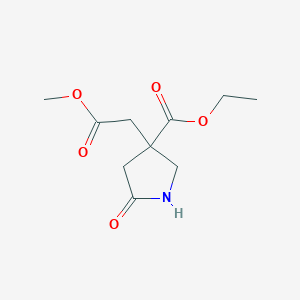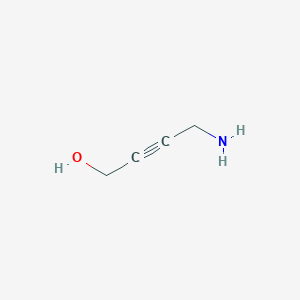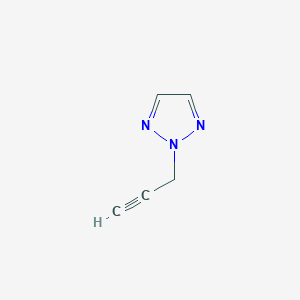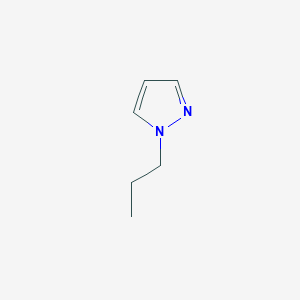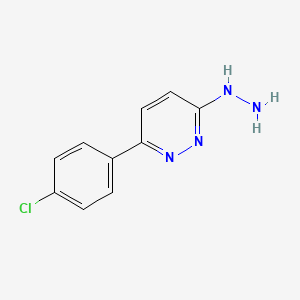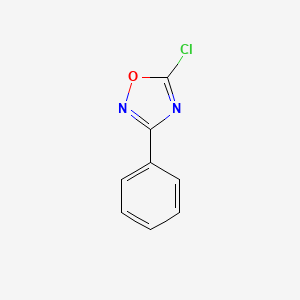
4,4-Dimethylpent-2-ynoic acid
Descripción general
Descripción
4,4-Dimethylpent-2-ynoic acid is an organic compound characterized by a triple bond between the second and third carbon atoms and two methyl groups attached to the fourth carbon atom. This compound is a substituted pent-2-ynoic acid derivative and serves as a crucial building block in organic synthesis, particularly in constructing complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpent-2-ynoic acid typically involves the reaction of 4,4-dimethyl-2-pentynoic acid with N-ethyl-N,N-diisopropylamine and O-(benzotriazol-1-yl)-N,N,N,N-tetramethyluroniumhexafluorophosphate in dichloromethane at temperatures ranging from 0 to 20°C . The reaction is carried out in two stages, with the first stage lasting approximately 20 minutes and the second stage involving the addition of 3-(2-aminoethyl)-indole-1-carboxylic acid tert-butyl ester .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethylpent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a single bond, forming alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the triple bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethylpent-2-ynoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylpent-2-ynoic acid involves its ability to participate in various chemical reactions due to the presence of the triple bond and carboxylic acid functional group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
Comparación Con Compuestos Similares
- 2-Pentynoic acid
- 5-Methylhex-2-ynoic acid
- 3-(Adamantan-1-yl)prop-2-ynoic acid
- 5,5-Dimethylhex-2-ynoic acid
- 3-(1-Methylcyclopropyl)prop-2-ynoic acid
Comparison: 4,4-Dimethylpent-2-ynoic acid is unique due to the presence of two methyl groups attached to the fourth carbon atom, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and makes it particularly useful in specific synthetic applications .
Propiedades
IUPAC Name |
4,4-dimethylpent-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCQFVKNLZQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511186 | |
| Record name | 4,4-Dimethylpent-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52418-50-5 | |
| Record name | 4,4-Dimethylpent-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
